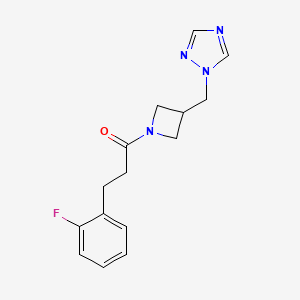

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-fluorophenyl)propan-1-one

Description

This compound features a propan-1-one backbone substituted with a 2-fluorophenyl group and an azetidine ring bearing a 1H-1,2,4-triazol-1-ylmethyl moiety. The 2-fluorophenyl substituent may enhance lipophilicity and membrane penetration, critical for pharmacokinetic optimization.

Properties

IUPAC Name |

3-(2-fluorophenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c16-14-4-2-1-3-13(14)5-6-15(21)19-7-12(8-19)9-20-11-17-10-18-20/h1-4,10-12H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSBJUJEZMHDDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=CC=C2F)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic organic compound that integrates key structural motifs known for their significant biological activities. The presence of both azetidine and triazole rings in its structure suggests potential pharmacological applications, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The compound comprises:

- Azetidine Ring : A four-membered nitrogen-containing ring that can enhance biological activity through various mechanisms.

- Triazole Moiety : Known for its ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and fungal growth.

- Fluorophenyl Group : The incorporation of fluorine can enhance lipophilicity and biological activity.

Antimicrobial Properties

Preliminary studies indicate that compounds with triazole rings exhibit antimicrobial properties. Specifically, this compound may inhibit the growth of various pathogens by targeting essential enzymes involved in their metabolism. The triazole group is particularly effective against fungal infections due to its mechanism of action against fungal cytochrome P450 enzymes .

Anticancer Activity

Research into the anticancer potential of similar compounds has shown promising results. The structural features of this compound suggest it could interfere with cancer cell proliferation by modulating key signaling pathways or inducing apoptosis in malignant cells. Compounds with similar azetidine and triazole structures have demonstrated cytotoxic effects against various cancer cell lines .

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition : The triazole moiety may inhibit enzymes crucial for pathogen survival and proliferation.

- Receptor Modulation : Interaction with specific receptors could alter cellular signaling pathways, leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Scientific Research Applications

The biological activity of this compound has been explored in various studies, highlighting its potential applications in treating microbial infections and cancer.

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial properties against various strains of bacteria and fungi. The mechanism is believed to involve the interaction of the triazole ring with microbial enzymes, disrupting their function and leading to cell death.

Anticancer Activity

Research indicates that 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-fluorophenyl)propan-1-one demonstrates significant cytotoxic effects on cancer cell lines. For example, studies have reported substantial activity against breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .

Study on Anticancer Properties

A study conducted by researchers evaluated the structure-activity relationship (SAR) of similar compounds and suggested that modifications in the azetidine or triazole components could enhance anticancer efficacy. This study highlighted the potential for developing new derivatives based on this compound that could serve as more effective treatments for various cancers .

Microbial Resistance Research

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. Results indicated that this compound could overcome some mechanisms of resistance, providing a promising avenue for further development in antimicrobial therapies .

Comparison with Similar Compounds

Key Observations :

Table 2. Antifungal Activity of Selected Triazole Derivatives

Key Findings :

- The target compound’s predicted MIC range (0.01–0.1 μg/mL for C. albicans) suggests superior potency to fluconazole but lower than the imidazolylindol-propanol lead compound .

- Difluorophenyl-substituted chalcones (e.g., ) show moderate activity, highlighting the importance of fluorine placement for efficacy.

Solubility and Stability :

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-fluorophenyl)propan-1-one?

- Methodological Answer : The synthesis typically involves two key steps:

- Step 1 : Formation of the propan-1-one backbone via Claisen-Schmidt condensation. Ethanol with catalytic thionyl chloride can facilitate ketone formation from fluorophenyl acetophenone derivatives .

- Step 2 : Incorporation of the 1,2,4-triazole moiety via nucleophilic substitution. For example, reacting azetidine intermediates with 1H-1,2,4-triazole under reflux in aprotic solvents (e.g., DMF) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration and molecular conformation. Use slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) to obtain single crystals. Key metrics: R-factor < 0.05, data-to-parameter ratio > 13 .

- NMR Spectroscopy : Assign signals for the fluorophenyl (δ 7.2–7.8 ppm), triazole (δ 8.1–8.3 ppm), and azetidine (δ 3.4–3.8 ppm) groups. Use 2D experiments (COSY, HSQC) for connectivity .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~330–340 m/z) .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies of triazole-containing derivatives?

- Methodological Answer :

- Solvent Selection : Use mixed polar/non-polar solvents (e.g., ethanol/dichloromethane) to balance solubility and evaporation rates .

- Temperature Control : Gradual cooling (0.5°C/hour) from 50°C to room temperature reduces crystal defects .

- Additives : Introduce trace iodine or silver ions to enhance crystal packing via halogen bonding or π-interactions .

Q. How do fluorophenyl substituent positions (ortho, meta, para) influence biological activity?

- Methodological Answer :

- Synthetic Analogs : Prepare derivatives with fluorophenyl groups at different positions (e.g., 2-fluorophenyl vs. 4-fluorophenyl) using regioselective Friedel-Crafts acylation .

- Activity Testing : Compare antifungal IC₅₀ values (e.g., against Candida albicans) to correlate substituent position with potency. Ortho-substitution may enhance membrane permeability due to reduced steric hindrance .

Q. How can computational methods predict metabolic stability and toxicity?

- Methodological Answer :

- QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors to predict ADMET properties. Aggarwal et al. (2011) reported TPSA < 90 Ų improves blood-brain barrier penetration .

- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots. Fluorine atoms at the 2-position reduce oxidation susceptibility .

Q. How to resolve contradictions in reported bioactivity data across similar triazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., CLSI M27 for antifungals). Discrepancies may arise from variations in microbial strains or inoculum sizes .

- Structural Re-evaluation : Re-analyze crystallographic data (e.g., torsion angles of the triazole ring) to confirm conformational stability. For example, planar triazole rings enhance π-stacking with target proteins .

Methodological Challenges

Q. What strategies improve solubility for in vitro pharmacological assays?

- Methodological Answer :

- Co-Solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.

- Salt Formation : Convert the propan-1-one to a hydrochloride salt via HCl gas exposure in diethyl ether .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance aqueous dispersion .

Q. How to design analogs resistant to enzymatic degradation?

- Methodological Answer :

- Deuterium Incorporation : Replace hydrogen with deuterium at metabolically labile sites (e.g., α to the ketone) to slow CYP450-mediated oxidation .

- Steric Shielding : Introduce bulky substituents (e.g., methyl groups) on the azetidine ring to block hydrolytic cleavage .

Safety and Handling

Q. What safety protocols are recommended for handling fluorinated intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.